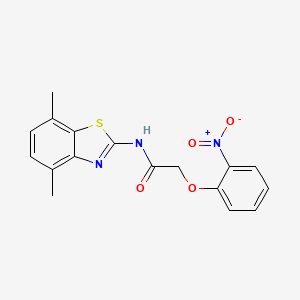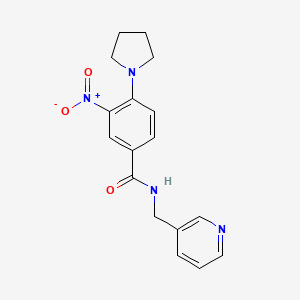![molecular formula C17H28ClNO3 B4400733 2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400733.png)
2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a morpholine derivative that has been synthesized through various methods and has shown promising results in several scientific studies.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride involves the inhibition of ion channels in cardiac cells. This leads to the suppression of abnormal electrical activity in the heart, which is responsible for cardiac arrhythmias. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease the duration and frequency of ventricular arrhythmias in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments include its specificity for ion channels in cardiac cells and its potential antitumor activity. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
Future research on 2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride should focus on its potential applications in treating other types of cancer and cardiac arrhythmias. Additionally, further studies are needed to determine its optimal dosage and administration and to investigate its potential side effects.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antiarrhythmic properties and has been used to treat cardiac arrhythmias. Additionally, this compound has been investigated for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-9-19-16-6-5-7-17(11-16)20-10-8-18-12-14(2)21-15(3)13-18;/h5-7,11,14-15H,4,8-10,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHFKDLQNCSMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2,4-dichloro-3,5-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4400655.png)
![1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
![1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)
![5-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4400680.png)
![2-methoxy-3-methyl-N-(2-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4400683.png)

![1-{4-[3-(dimethylamino)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4400690.png)

![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)
![2,2-dimethyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4400753.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4400757.png)
